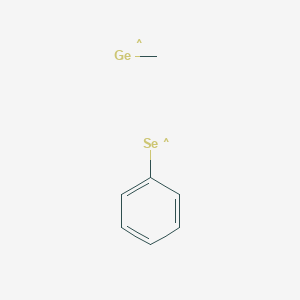
Methylgermyl--phenylselanyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylgermyl–phenylselanyl (1/1) is an organometallic compound that contains both germanium and selenium atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of both germanium and selenium in the molecule allows for a range of chemical reactions and interactions that can be exploited for different purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylgermyl–phenylselanyl (1/1) typically involves the reaction of methylgermanium compounds with phenylselenium reagents. One common method is the reaction of trimethylgermanium chloride with phenylselenium bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Methylgermyl–phenylselanyl (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methylgermyl–phenylselanyl (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or germyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and germyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methylgermyl–phenylselanyl (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of Methylgermyl–phenylselanyl (1/1) involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer and antiviral therapies.
Comparaison Avec Des Composés Similaires
Methylgermyl–phenylselanyl (1/1) can be compared with other organoselenium and organogermanium compounds:
Similar Compounds: Phenylselanyl–trimethylgermyl, 1-Phenylselanylazulene, and 1,3-Bis(phenylselanyl)azulene.
Uniqueness: The combination of germanium and selenium in a single molecule provides unique chemical properties that are not observed in compounds containing only one of these elements. This dual functionality allows for a wider range of chemical reactions and applications.
Propriétés
Numéro CAS |
61501-49-3 |
|---|---|
Formule moléculaire |
C7H8GeSe |
Poids moléculaire |
243.74 g/mol |
InChI |
InChI=1S/C6H5Se.CH3Ge/c7-6-4-2-1-3-5-6;1-2/h1-5H;1H3 |
Clé InChI |
OFXRTGFLRYSXNB-UHFFFAOYSA-N |
SMILES canonique |
C[Ge].C1=CC=C(C=C1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
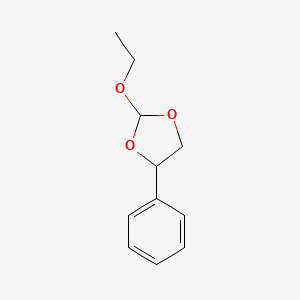
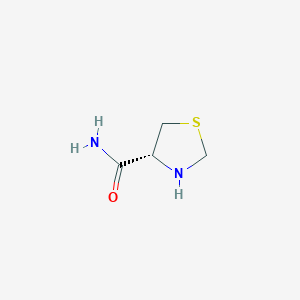

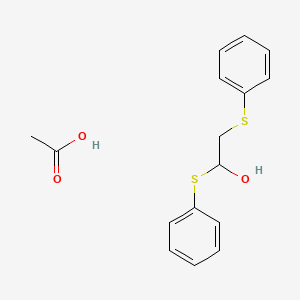
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
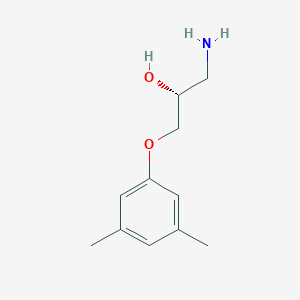
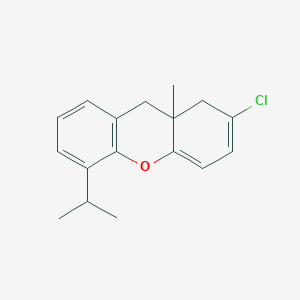
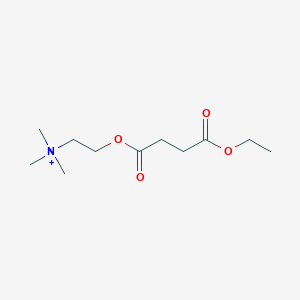
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
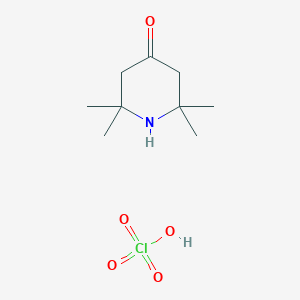
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
